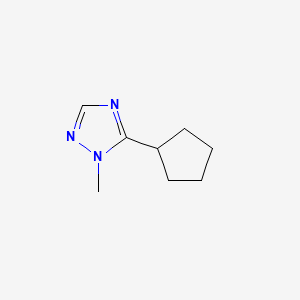

1-Methyl-5-cyclopentyl-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC4037543

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3 |

|---|---|

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 5-cyclopentyl-1-methyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C8H13N3/c1-11-8(9-6-10-11)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |

| Standard InChI Key | FMEZOZKTAAHSRD-UHFFFAOYSA-N |

| SMILES | CN1C(=NC=N1)C2CCCC2 |

| Canonical SMILES | CN1C(=NC=N1)C2CCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,2,4-triazole ring, a nitrogen-rich aromatic system known for its stability and pharmacological relevance. The methyl group at the 1-position and cyclopentyl group at the 5-position introduce steric and electronic modifications that influence its reactivity and biological interactions.

Physicochemical Data

Key properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 151.21 g/mol |

| CAS Registry Number | VCID: VC4037543 |

| Solubility | Not fully characterized |

| Stability | Stable under standard conditions |

The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Structural Modification

General Synthetic Approaches

Triazole derivatives are typically synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds. For 1-methyl-5-cyclopentyl-1H-1,2,4-triazole, specific methods include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume